

# A Comparative Analysis of Superacid Acidity: Fluoroantimonic Acid vs. Magic Acid

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## Compound of Interest

Compound Name: *fluoroantimonic acid*

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In the realm of superacids, compounds boasting an acidity greater than that of 100% sulfuric acid, **fluoroantimonic acid** and Magic Acid stand out as two of the most potent proton donors known to chemistry. This guide provides a detailed comparison of their acidity, supported by quantitative data and experimental methodologies, to assist researchers, scientists, and drug development professionals in understanding and harnessing their extraordinary reactivity.

## Chemical Composition and Acidity

**Fluoroantimonic acid** is a mixture of hydrogen fluoride (HF) and antimony pentafluoride ( $\text{SbF}_5$ ).<sup>[1][2][3]</sup> Magic Acid, a term coined by George Olah, is a mixture of fluorosulfuric acid ( $\text{HSO}_3\text{F}$ ) and antimony pentafluoride ( $\text{SbF}_5$ ).<sup>[4][5][6]</sup> The extreme acidity of both superacids stems from the ability of antimony pentafluoride, a powerful Lewis acid, to sequester a fluoride ion from the Brønsted acid (HF or  $\text{HSO}_3\text{F}$ ), thereby generating a "naked" proton with immense protonating power.

The acidity of superacids is quantified using the Hammett acidity function ( $H_0$ ), as the conventional pH scale is inadequate for such highly concentrated acidic media.<sup>[7]</sup> A more negative  $H_0$  value indicates a stronger acid.

## Quantitative Comparison of Acidity

The Hammett acidity function ( $H_0$ ) values for **fluoroantimonic acid** and Magic Acid unequivocally establish **fluoroantimonic acid** as the stronger of the two.

Superacid	Chemical Formula/Composition	Hammett Acidity Function (H <sub>0</sub> )
Fluoroantimonic Acid	H <sub>2</sub> F <sup>+</sup> SbF <sub>6</sub> <sup>-</sup> (simplified) / Mixture of HF and SbF <sub>5</sub>	-28 to -31.3[2][4][8][9]
Magic Acid	H <sub>2</sub> SO <sub>3</sub> F <sup>+</sup> SbF <sub>5</sub> (SO <sub>3</sub> F) <sup>-</sup> (simplified) / Mixture of HSO <sub>3</sub> F and SbF <sub>5</sub>	~ -23[4][7]

Note: The exact H<sub>0</sub> value can vary depending on the molar ratio of the components.

## Experimental Determination of Acidity

The determination of Hammett acidity function (H<sub>0</sub>) for superacids is a meticulous process that relies on spectrophotometric measurements of the protonation of weak indicator bases.

## Experimental Protocol: Hammett Acidity Function Measurement

### 1. Principle:

The Hammett acidity function is defined by the equation:

$$H_0 = pK(BH^+) - \log([BH^+]/[B])$$

where pK(BH<sup>+</sup>) is the acid dissociation constant of the conjugate acid of a weak indicator base (B), and [BH<sup>+</sup>]/[B] is the ratio of the concentrations of the protonated and unprotonated forms of the indicator.[7] This ratio is determined using UV-visible spectroscopy.

### 2. Materials and Apparatus:

- **Superacid Components:** Highly purified, anhydrous hydrogen fluoride (HF), fluorosulfuric acid (HSO<sub>3</sub>F), and antimony pentafluoride (SbF<sub>5</sub>).
- **Indicator Bases:** A series of weak organic bases with known pK(BH<sup>+</sup>) values, typically nitroaromatics such as 2,4,6-trinitroaniline, which exhibit distinct UV-visible absorption spectra for their protonated and unprotonated forms.

- Solvent: A suitable inert solvent, if necessary, though measurements are often performed in the neat superacid mixture.
- Spectrophotometer: A UV-visible spectrophotometer capable of operating at the required wavelengths.
- Inert Atmosphere Glove Box: Due to the extreme reactivity and moisture sensitivity of superacids, all manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
- Specialized Sample Cells: Quartz or sapphire cuvettes that are resistant to the corrosive nature of the superacids.

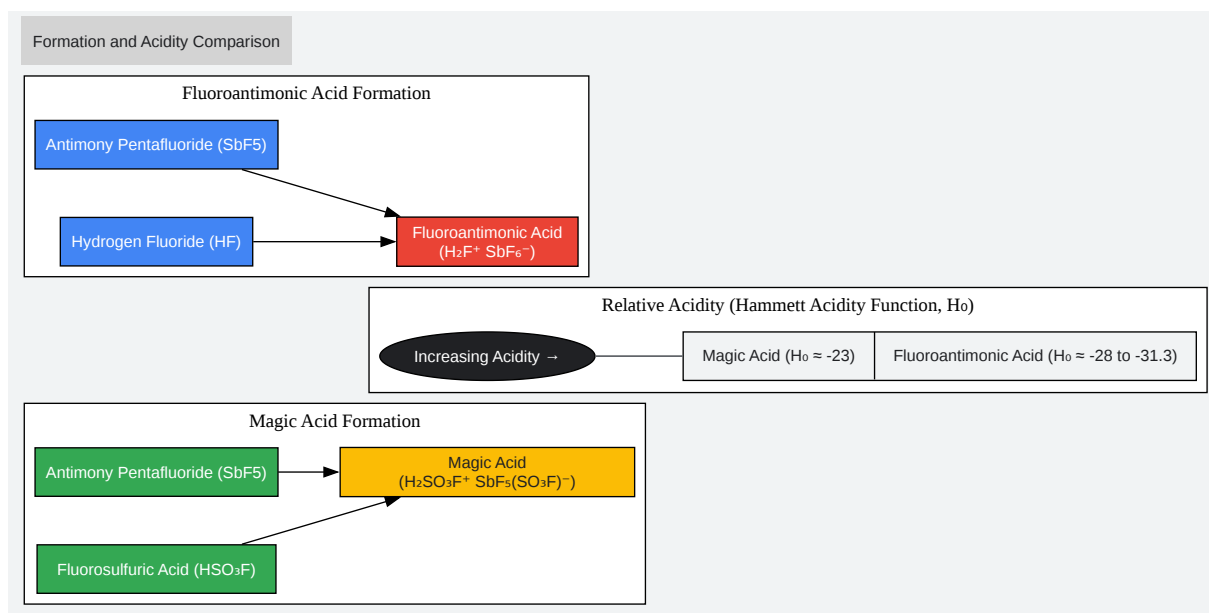
### 3. Methodology:

- Preparation of Superacid Mixtures:
  - In an inert atmosphere glove box, carefully prepare a series of superacid mixtures with varying molar ratios of the Brønsted acid (HF or HSO<sub>3</sub>F) and Lewis acid (SbF<sub>5</sub>).
  - The mixing process is highly exothermic and must be conducted with extreme caution, often at low temperatures.
- Indicator Solution Preparation:
  - Prepare a stock solution of the chosen indicator base in a suitable inert solvent.
- Spectroscopic Measurement:
  - Add a small, precise amount of the indicator stock solution to a sample of the superacid mixture in a specialized cuvette.
  - Record the UV-visible absorption spectrum of the solution.
  - The spectrum will show absorption bands corresponding to both the unprotonated base (B) and its protonated form (BH<sup>+</sup>).
- Data Analysis:

- Determine the concentrations of [B] and [BH<sup>+</sup>] from the absorbance values at their respective  $\lambda_{\text{max}}$  using the Beer-Lambert law.
- Calculate the ratio [BH<sup>+</sup>]/[B].
- Using the known pK(BH<sup>+</sup>) of the indicator, calculate the H<sub>0</sub> value for that specific superacid composition using the Hammett equation.
- Repeat the measurement with a series of indicators with overlapping pK(BH<sup>+</sup>) ranges to establish a continuous acidity scale.

## Logical Relationship of Superacid Formation and Acidity

The following diagram illustrates the formation of **fluoroantimonic acid** and Magic Acid from their constituent components and their relative acidity.

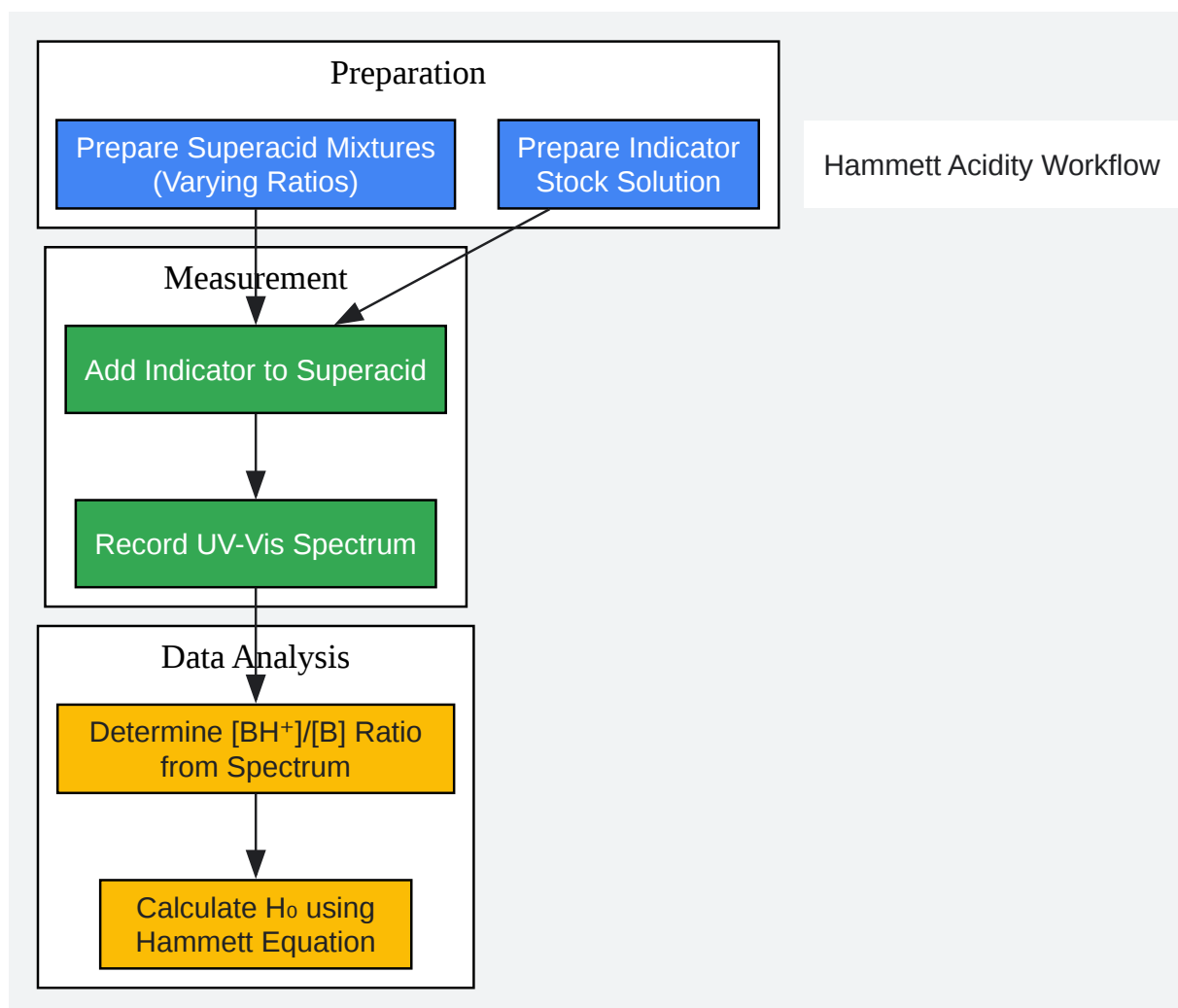


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### Formation and Acidity Comparison

## Experimental Workflow for Acidity Determination

The following diagram outlines the general workflow for determining the Hammett acidity function of a superacid.



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